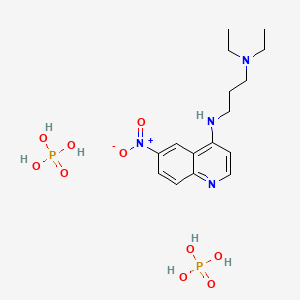

4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate

Description

4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a nitro group at the 6th position and a diethylamino propyl group at the 4th position of the quinoline ring. It is often used in various scientific research applications due to its unique chemical properties.

Properties

CAS No. |

102259-69-8 |

|---|---|

Molecular Formula |

C16H28N4O10P2 |

Molecular Weight |

498.36 g/mol |

IUPAC Name |

N',N'-diethyl-N-(6-nitroquinolin-4-yl)propane-1,3-diamine;phosphoric acid |

InChI |

InChI=1S/C16H22N4O2.2H3O4P/c1-3-19(4-2)11-5-9-17-16-8-10-18-15-7-6-13(20(21)22)12-14(15)16;2*1-5(2,3)4/h6-8,10,12H,3-5,9,11H2,1-2H3,(H,17,18);2*(H3,1,2,3,4) |

InChI Key |

DWTLCNMQCCTGIV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCNC1=C2C=C(C=CC2=NC=C1)[N+](=O)[O-].OP(=O)(O)O.OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate typically involves a multi-step process. The initial step often includes the nitration of quinoline to introduce the nitro group at the 6th position. This is followed by the introduction of the diethylamino propyl group at the 4th position through a substitution reaction. The final step involves the formation of the diphosphate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The diethylamino propyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-((3-(Diethylamino)propyl)amino)-6-aminoquinoline, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate typically involves the modification of quinoline derivatives. Research indicates that the compound can be synthesized through a series of reactions involving electrophilic substitution, where the nitro group significantly enhances the electrophilicity of the quinoline structure, allowing for further functionalization at the 4-position. The synthesis often yields high purity and efficiency, with methods employing microwave-assisted techniques showing improved outcomes compared to traditional heating methods .

Antimicrobial Properties

One of the most promising applications of this compound is in the field of antimicrobial agents. Its structural components suggest potential activity against various pathogens. Studies have indicated that quinoline derivatives can exhibit significant antibacterial and antifungal properties, possibly due to their ability to interfere with nucleic acid synthesis or disrupt cellular membranes .

Antimalarial Activity

Quinoline compounds have a long-standing history as antimalarial agents, with chloroquine being one of the most well-known examples. The diphosphate derivative may enhance this activity by improving solubility and bioavailability, making it a candidate for further development as an effective treatment against malaria .

Photoaffinity Labeling

The compound has been explored as a photoaffinity probe, which can be used to study protein interactions and localization within cells. The unique properties of the nitro group allow for selective binding to target proteins upon exposure to light, facilitating the identification and characterization of biomolecular interactions .

Enzyme Inhibition Studies

Research indicates that compounds similar to 4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate may serve as inhibitors for specific enzymes involved in disease pathways, such as protein kinases. This inhibition could be crucial for developing targeted therapies for cancers or other diseases where these enzymes play a critical role .

Mechanism of Action

The mechanism of action of 4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino propyl group enhances the compound’s ability to penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

- 4-((3-(Dimethylamino)propyl)amino)-6-nitroquinoline diphosphate

- 4-((3-(Diethylamino)propyl)amino)-6-chloroquinoline diphosphate

Uniqueness

4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate is a compound of significant interest in biological research due to its potential applications in modulating kinase activity, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate is C16H22N4O2. Its structure features a quinoline ring with a nitro group and a diethylamino propyl side chain, which are critical for its biological activity. The diphosphate moiety enhances its interaction with various biological targets.

The primary mechanism of action for this compound involves the modulation of Raf kinase activity. Raf kinases play a crucial role in the MAPK/ERK signaling pathway, which is vital for cell proliferation, differentiation, and survival.

- Raf Kinase Modulation : Studies indicate that 4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate can selectively inhibit B-Raf kinase, leading to decreased phosphorylation of MEK and ERK proteins. This inhibition can suppress tumor growth in various cancer models .

Biological Activity and Case Studies

Several studies have demonstrated the biological effects of this compound in different cellular contexts:

- Inhibition of Tumor Growth : In vitro studies have shown that treatment with 4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate results in significant apoptosis in B-Raf mutated melanoma cells. The compound was effective at nanomolar concentrations, indicating high potency against these cancer cells .

- Impact on Cell Signaling : The compound has been shown to alter signaling pathways associated with cell survival. For instance, it reduces the activation of ERK1/2, which is often upregulated in cancerous tissues .

- Pharmacokinetics and Toxicity : Preliminary pharmacokinetic studies suggest favorable absorption characteristics, with minimal toxicity observed in normal cell lines compared to cancerous ones. This selectivity is crucial for developing targeted therapies .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate, and how can purity be ensured?

- Methodology : The synthesis involves multi-step organic reactions, including nucleophilic substitution and phosphorylation. Key steps include:

- Condensation of 6-nitroquinoline with 3-(diethylamino)propylamine under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C).

- Phosphate salt formation via reaction with phosphoric acid in ethanol, followed by recrystallization for purity .

- Purity validation via HPLC (>98%) and X-ray powder diffraction (XRPD) to confirm crystallinity .

Q. How can researchers structurally characterize this compound and confirm its diphosphate salt form?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify the quinoline backbone and diethylamino-propyl side chain.

- Mass spectrometry (MS) for molecular weight confirmation.

- XRPD to distinguish crystalline diphosphate from other salt forms (e.g., hydrochloride or maleate) .

- Elemental analysis to validate the stoichiometric ratio of the diphosphate counterion .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodology :

- Solubility testing in polar (water, DMSO) and non-polar solvents (ethanol, chloroform) at 25°C, with quantification via UV-Vis spectroscopy.

- Stability assessment under varying pH (2–12), temperature (4°C, 25°C, 40°C), and light exposure over 30 days, using HPLC to monitor degradation .

Advanced Research Questions

Q. How can analytical methods (e.g., LC-MS) be optimized for detecting trace impurities in this compound?

- Methodology :

- Develop a gradient LC-MS protocol with a C18 column and mobile phases (e.g., 0.1% formic acid in water/acetonitrile).

- Validate sensitivity (LOD < 0.1 µg/mL) and specificity using spiked samples with synthetic byproducts (e.g., unreacted 6-nitroquinoline).

- Cross-reference with high-resolution MS (HRMS) to identify unknown impurities .

Q. What experimental strategies are recommended for studying its pharmacological activity in vitro and in vivo?

- Methodology :

- In vitro : Screen against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™ kinase assay). Include positive controls (e.g., staurosporine) and IC₅₀ calculations .

- In vivo : Use rodent models to assess bioavailability and toxicity. Administer via intravenous/oral routes, with plasma concentration monitoring via LC-MS/MS .

Q. How can researchers address discrepancies in reported bioactivity data across studies?

- Methodology :

- Replicate experiments under standardized conditions (e.g., cell line, assay protocol).

- Perform meta-analysis of existing data to identify confounding variables (e.g., salt form differences, solvent effects).

- Validate target engagement using biophysical methods (e.g., surface plasmon resonance) .

Q. What precautions are necessary for handling this compound’s hygroscopicity during formulation studies?

- Methodology :

- Store in desiccators with silica gel at –20°C.

- Use anhydrous solvents (e.g., dry DCM) for lyophilization.

- Monitor water content via Karl Fischer titration during formulation .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.